molecular formula C9H13IN2 B13870919 6-Butyl-5-iodopyridin-2-amine

6-Butyl-5-iodopyridin-2-amine

Cat. No.: B13870919
M. Wt: 276.12 g/mol
InChI Key: UOHDDNRPFUSBAN-UHFFFAOYSA-N
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Description

6-Butyl-5-iodopyridin-2-amine is a chemical compound with the molecular formula C9H13IN2 and a molecular weight of 276.12 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a butyl group at the 6th position, an iodine atom at the 5th position, and an amine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of 6-Butyl-5-iodopyridin-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5-iodopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

6-Butyl-5-iodopyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Butyl-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the amine group allows it to participate in various biochemical reactions. It can act as a ligand for certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Butyl-5-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of iodine.

    6-Butyl-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine.

    6-Butyl-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

6-Butyl-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where the presence of iodine is advantageous.

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

6-butyl-5-iodopyridin-2-amine

InChI

InChI=1S/C9H13IN2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3,(H2,11,12)

InChI Key

UOHDDNRPFUSBAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=N1)N)I

Origin of Product

United States

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